
cis-4-Octene
描述
cis-4-Octene is an organic compound with the molecular formula C8H16. It is a colorless liquid with a special odor and is insoluble in water but soluble in most organic solvents. The compound has a melting point of -113°C and a boiling point of 133.6°C . It is widely used in the chemical industry as a solvent, reagent, and intermediate substance .
准备方法
Synthetic Routes and Reaction Conditions: cis-4-Octene can be synthesized from 4-octyne through catalytic hydrogenation using a Lindlar catalyst. This method selectively produces the cis isomer of the alkene . Another method involves the reduction of 4-octyne using lithium in liquid ammonia, which also yields this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can participate in halogenation reactions, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Dihalides.
科学研究应用
cis-4-Octene is used in various scientific research applications:
Biology: It is used in studies involving the synthesis of biologically active molecules.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of cis-4-Octene involves its ability to participate in various chemical reactions due to the presence of the double bond. The double bond allows for reactions such as addition, oxidation, and reduction, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
相似化合物的比较
trans-4-Octene: The trans isomer of 4-octene, which has different physical and chemical properties due to the arrangement of substituents across the double bond.
cis-2-Octene: Another isomer of octene with the double bond located at a different position in the carbon chain.
trans-2-Octene: The trans isomer of 2-octene.
Uniqueness of cis-4-Octene: this compound is unique due to its specific geometric configuration, which affects its reactivity and physical properties. The cis configuration results in a higher boiling point and different reactivity compared to its trans counterpart .
属性
IUPAC Name |
(Z)-oct-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCBBFNLDIMIK-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872996 | |
| Record name | (4Z)-4-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Alfa Aesar MSDS] | |
| Record name | cis-4-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7642-15-1 | |
| Record name | cis-4-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7642-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octene, (4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4Z)-4-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-oct-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OCTENE, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19430WHF5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cis-4-Octene?
A1: this compound is an alkene with the molecular formula C8H16. Its molecular weight is 112.21 g/mol. While the provided research papers don't delve deeply into full spectroscopic characterization, [] focuses on the synthesis of this compound-1,8-dioic acid and its esters, highlighting its relevance as a building block in organic synthesis.
Q2: How is this compound used in catalytic reactions?
A2: this compound serves as a chain transfer agent (CTA) in pulsed-addition ring-opening metathesis polymerization (PA-ROMP) reactions. [] This method utilizes this compound's symmetrical cis-olefin structure to controllably terminate living polymer chains while regenerating the polymerization initiator. This enables the creation of polymers with well-defined molecular weights and low dispersity.
Q3: Can you elaborate on the selectivity observed in metathesis reactions involving this compound?
A3: Research has demonstrated the Z-selective nature of metathesis reactions involving this compound when specific catalysts are employed. [] For instance, a molybdenum-based monoaryloxide monopyrrolide catalyst facilitated the conversion of this compound to cis-3-heptene with high selectivity. This selectivity is attributed to steric hindrance imposed by the catalyst structure, favoring the formation of Z-isomers.
Q4: Are there examples of this compound participating in photocatalytic reactions?
A4: Yes, a study explored the photocatalytic semihydrogenation of 4-octyne using a copper/palladium/titanium (IV) oxide photocatalyst. [] In this system, this compound is produced through the semihydrogenation of 4-octyne, highlighting the catalyst's selectivity in promoting the addition of hydrogen to only one of the triple bonds present in the starting material.
Q5: How does the presence of this compound influence the products formed in ozonolysis reactions?
A5: Research on the gas-phase reaction of ozone with symmetrical alkenes, including this compound, provides insights into the influence of alkene structure on product distribution. [] The study revealed that while primary carbonyls are the major products, secondary carbonyls also form due to subsequent reactions of the initially generated biradical intermediates. The specific substituents on the alkene, like those in this compound, impact the reactivity of these biradicals and contribute to the observed product profile.
Q6: Has this compound been identified in biological systems?
A6: While not directly related to its use as a reagent, this compound-1,8-dioic acid has been detected in the urine of rats treated with hypoglycin A. [, ] This finding suggests its potential role as a metabolite or a biomarker in specific biological contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)
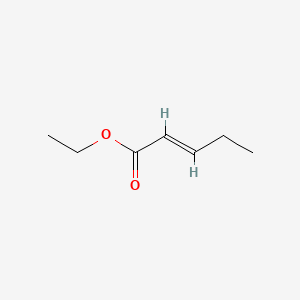
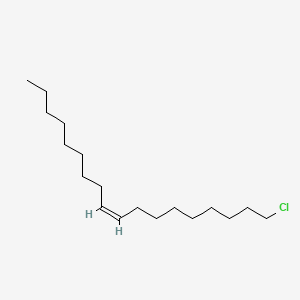
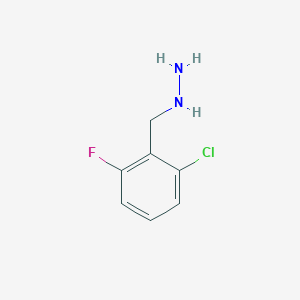
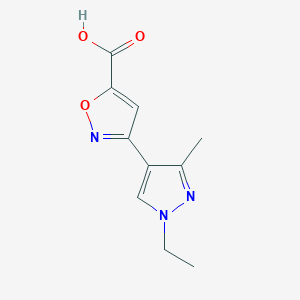


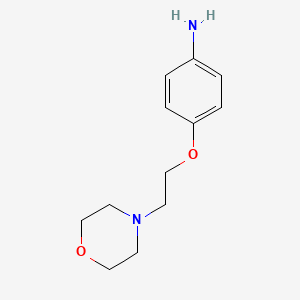
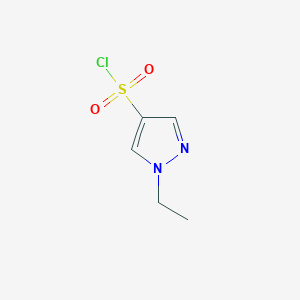
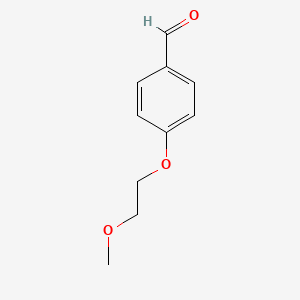
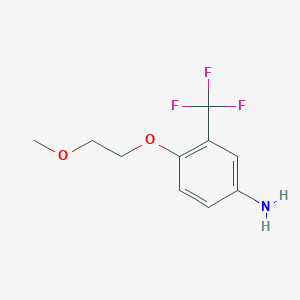
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
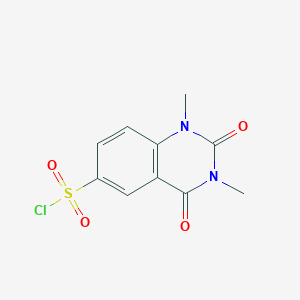
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
